NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
NG 52
CAS No.: 212779-48-1
Cat. No.: VC0537091
Molecular Formula: C16H19ClN6O
Molecular Weight: 346.81 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 212779-48-1 |
---|---|
Molecular Formula | C16H19ClN6O |
Molecular Weight | 346.81 g/mol |
IUPAC Name | 2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol |
Standard InChI | InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) |
Standard InChI Key | XZEFMZCNXDQXOZ-UHFFFAOYSA-N |
SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl |
Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Kinase Inhibition Selectivity
NG 52 demonstrates remarkable selectivity among kinase families:
Target | IC₅₀ (μM) | Species | Biological Role |
---|---|---|---|
Cdc28p | 7.0 | S. cerevisiae | Cell cycle progression |
Pho85p | 2.0 | S. cerevisiae | Phosphate metabolism regulation |
PGK1 | 2.5 | Human | Glycolytic enzyme |
Kin28p/Srb10 | >100 | S. cerevisiae | Transcriptional regulation |
The compound’s ATP-compatibility distinguishes it from classical kinase inhibitors, allowing reversible binding without disrupting cellular energy homeostasis . Molecular dynamics simulations suggest that the chlorophenyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site, while the purine ring forms hydrogen bonds with catalytic lysine residues .
PGK1 Inhibition and Metabolic Reprogramming
In glioma models, NG 52 (12.5–50 μM) suppresses PGK1-mediated phosphorylation of pyruvate dehydrogenase kinase 1 (PDHK1) at Thr338, restoring pyruvate dehydrogenase (PDH) activity . This metabolic shift:
-
Increases mitochondrial ATP production by 2.1-fold
-
Elevates ROS levels by 63% (U87 cells)
The consequent reversal of the Warburg effect explains NG 52’s anti-proliferative activity (IC₅₀ = 5.2–7.8 μM in glioma lines) .
Preclinical Research Findings
In Vitro Efficacy
Cell Line | GI₅₀ (μM) | Apoptosis Induction | Mitochondrial Membrane Potential ΔΨm |
---|---|---|---|
U87 (Glioblastoma) | 7.8 ± 1.1 | 34% at 25 μM | -48 mV depolarization |
U251 (Glioma) | 5.2 ± 0.2 | 41% at 25 μM | -52 mV depolarization |
Primary Glioma | 6.1 ± 0.8 | 29% at 25 μM | -39 mV depolarization |
In Vivo Antitumor Activity
In patient-derived xenograft models, oral NG 52 administration (50–150 mg/kg/day) produced:
-
62% tumor growth inhibition (TGI) at 100 mg/kg
-
79% TGI at 150 mg/kg (p < 0.001 vs. control)
Histopathological analysis revealed 43% reduction in Ki-67+ cells and 2.8-fold increase in caspase-3 activation compared to vehicle-treated tumors .
Chemical and Physical Properties
Solubility and Stability
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | 100 mg/mL (288.34 mM) | 25°C, ultrasonic required |
Aqueous solubility | <0.1 mg/mL | PBS pH 7.4 |
Storage stability | 6 months at -80°C | Lyophilized powder |
Plasma protein binding | 89.2 ± 3.1% | Human serum albumin |
The compound’s logP of 2.81 and polar surface area (PSA) of 86.9 Ų suggest moderate blood-brain barrier penetration, critical for glioma applications .
Clinical Implications and Future Directions
NG 52’s dual inhibition of CDKs and PGK1 positions it as a unique metabolic modulator in oncology. Phase I trials should address:
-
Bioavailability optimization via prodrug formulations
-
Combination strategies with PD-1/PD-L1 inhibitors
-
Biomarker development (e.g., PGK1 Thr338 phosphorylation status)
Ongoing structure-activity relationship (SAR) studies aim to reduce off-target effects on human CDK2 (IC₅₀ = 34 μM) while enhancing PGK1 affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume